O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate
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Overview
Description
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is a chemical compound that features a morpholine ring substituted with tert-butyl and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate typically involves the esterification of morpholine-2,4-dicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactors. This method allows for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding esters or ethers.
Scientific Research Applications
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe in NMR studies of macromolecular complexes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as an additive in various chemical processes.
Mechanism of Action
The mechanism by which O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the inhibition of enzyme activity, leading to altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYWKZWSSFEFI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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